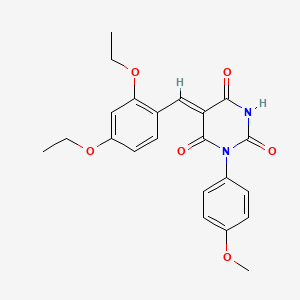![molecular formula C21H33N3O4 B5985651 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B5985651.png)
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EPPA and has been synthesized using various methods.
科学的研究の応用
EPPA has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, EPPA has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
In agriculture, EPPA has been studied for its potential as a plant growth regulator due to its ability to promote plant growth and increase crop yield. It has also been studied for its potential as a pesticide due to its ability to kill pests such as insects and fungi.
In material science, EPPA has been studied for its potential as a polymer additive due to its ability to improve the mechanical properties of polymers.
作用機序
The mechanism of action of EPPA is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, EPPA has been shown to inhibit the activity of the enzyme topoisomerase II, which is necessary for cell division. Inflammation is believed to be caused by the activation of specific proteins in the body, and EPPA has been shown to inhibit the activity of these proteins.
Biochemical and Physiological Effects:
EPPA has been shown to have various biochemical and physiological effects in the body. In cancer cells, EPPA has been shown to induce cell death and inhibit cell growth. Inflammation is believed to be caused by the release of specific chemicals in the body, and EPPA has been shown to reduce the levels of these chemicals.
実験室実験の利点と制限
EPPA has various advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications, making it a versatile compound for research. One limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are various future directions for research on EPPA. One direction is to further study its potential as an anti-cancer agent and anti-inflammatory agent. Another direction is to study its potential as a plant growth regulator and pesticide. In material science, further research could be done on its potential as a polymer additive and its effect on the mechanical properties of polymers.
Conclusion:
In conclusion, EPPA is a chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively easy, and it has a wide range of potential applications, making it a versatile compound for research. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
EPPA can be synthesized using various methods, but the most commonly used method is the reaction between 2-ethoxybenzylamine and N-(3-isopropoxypropyl)acetamide in the presence of a catalyst. The reaction takes place in a solvent, usually ethanol, and is heated to a specific temperature for a specific time. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
特性
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-4-27-19-9-6-5-8-17(19)15-24-12-11-23-21(26)18(24)14-20(25)22-10-7-13-28-16(2)3/h5-6,8-9,16,18H,4,7,10-15H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYNJZZTZNLPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)

![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![N-cyclopropyl-N'-[2-(4-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5985599.png)
![2-[1-cyclohexyl-4-(3,4-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5985607.png)
![4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5985615.png)
![(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985623.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5985627.png)
![1-cycloheptyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5985638.png)
![N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B5985644.png)
![1-(4-fluorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5985649.png)
![(1,3-benzoxazol-2-ylmethyl)methyl{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5985655.png)
